N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound characterized by the presence of fluorine, methoxy, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is:
Starting Materials: 3-fluorobenzaldehyde and 4-methoxyphenylacetic acid.
Step 1: Formation of an intermediate by reacting 3-fluorobenzaldehyde with a suitable reagent to introduce the methoxyethyl group.
Step 2: Coupling the intermediate with 4-methoxyphenylacetic acid under amide bond-forming conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.
Reduction: Formation of N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamine.
Substitution: Formation of compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and methoxy groups can enhance binding affinity and selectivity towards specific targets. The amide bond may facilitate interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-chlorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide
- N-(2-(3-bromophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide
- N-(2-(3-iodophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity, making this compound distinct from its chlorinated, brominated, or iodinated analogs.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-23-17-9-6-14(7-10-17)8-11-19(22)21-13-18(24-2)15-4-3-5-16(20)12-15/h3-7,9-10,12,18H,8,11,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHHRPWPNSSVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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